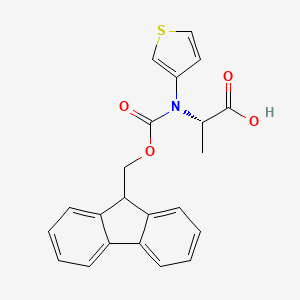
Isoindoline-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindoline-1,3-diol is a heterocyclic compound that features a five-membered ring containing nitrogen and two hydroxyl groups at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoindoline-1,3-diol can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the cyclization of N-substituted phthalimides under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isoindoline-1,3-dione. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon .
Analyse Des Réactions Chimiques
Types of Reactions
Isoindoline-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form isoindoline using strong reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Isoindoline-1,3-dione.
Reduction: Isoindoline.
Substitution: N-substituted isoindolines.
Applications De Recherche Scientifique
Isoindoline-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which isoindoline-1,3-diol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: A closely related compound that differs by having carbonyl groups instead of hydroxyl groups at positions 1 and 3.
Indoline: Similar structure but lacks the hydroxyl groups and has a different nitrogen position.
Phthalimide: Contains a similar ring structure but with different functional groups.
Uniqueness
Isoindoline-1,3-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2,3-dihydro-1H-isoindole-1,3-diol |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7-11H |
Clé InChI |
CJKLUMPOZDSVKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(NC(C2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
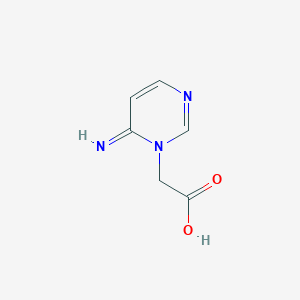
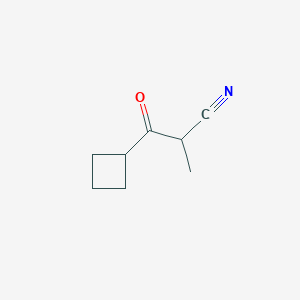

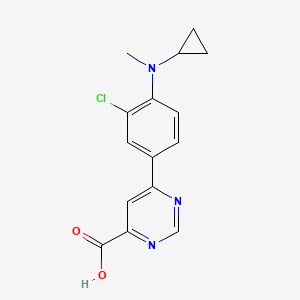
![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
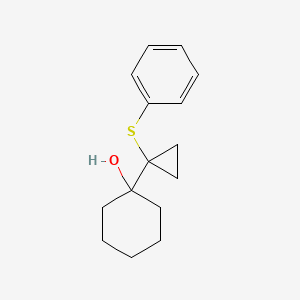
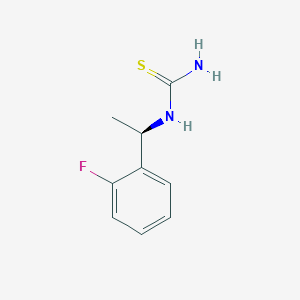
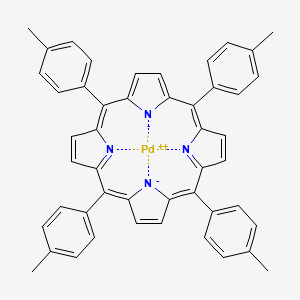

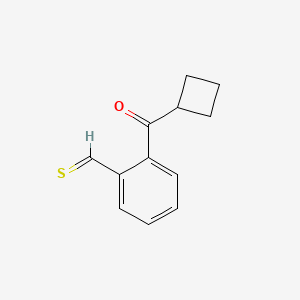
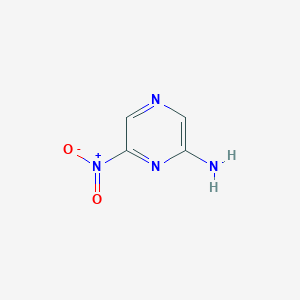
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
